6-(2-methylpropyl)-3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione 6-(2-methylpropyl)-3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Brand Name: Vulcanchem
CAS No.: 1251550-27-2
VCID: VC4444606
InChI: InChI=1S/C18H21N7O3S/c1-11(2)10-25-15(26)13-12(21-18(25)28)14(29-22-13)16(27)23-6-8-24(9-7-23)17-19-4-3-5-20-17/h3-5,11H,6-10H2,1-2H3,(H,21,28)
SMILES: CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=NC=CC=N4
Molecular Formula: C18H21N7O3S
Molecular Weight: 415.47

6-(2-methylpropyl)-3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

CAS No.: 1251550-27-2

Cat. No.: VC4444606

Molecular Formula: C18H21N7O3S

Molecular Weight: 415.47

* For research use only. Not for human or veterinary use.

6-(2-methylpropyl)-3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione - 1251550-27-2

Specification

CAS No. 1251550-27-2
Molecular Formula C18H21N7O3S
Molecular Weight 415.47
IUPAC Name 6-(2-methylpropyl)-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Standard InChI InChI=1S/C18H21N7O3S/c1-11(2)10-25-15(26)13-12(21-18(25)28)14(29-22-13)16(27)23-6-8-24(9-7-23)17-19-4-3-5-20-17/h3-5,11H,6-10H2,1-2H3,(H,21,28)
Standard InChI Key DCEBABFIHNLDLN-UHFFFAOYSA-N
SMILES CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=NC=CC=N4

Introduction

Chemical Identity and Structural Analysis

The compound belongs to the fused thiazolo-pyrimidine-dione class, characterized by a bicyclic core comprising a thiazole ring fused to a pyrimidine-dione system. Key structural features include:

  • A 6-(2-methylpropyl) substituent, introducing hydrophobicity to the molecule.

  • A 3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl] group, providing hydrogen-bonding and π-stacking capabilities.

Spectroscopic Characterization

Although specific spectral data are unavailable, the patent EP2561872B1 (Search Result ) outlines standard characterization methods for related thiazolo-pyrimidines, including:

  • Nuclear Magnetic Resonance (NMR): Expected signals include a singlet for the dione carbonyl groups (δ 160–170 ppm in 13C NMR) and multiplets for the piperazine protons (δ 2.5–4.0 ppm in 1H NMR) .

  • High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 448.52 (M+H)+ would confirm the molecular weight .

Synthetic Pathways

Key Intermediate: Thiazolo[4,3-d]pyrimidine-5,7-dione Core

The synthesis of the core structure follows methodologies described in Search Result , involving:

  • Cyclocondensation: Reaction of 4-amino-2-mercaptopyrimidine-5-carboxylic acid with chloroacetyl chloride to form the thiazole ring .

  • Oxidation: Treatment with hydrogen peroxide yields the dione moiety .

Physicochemical Properties

Solubility and Stability

Data from Search Result indicate that analogous thiazolo-pyrimidines exhibit:

  • Solubility: Moderate solubility in DMSO (>10 mM), suggesting suitability for in vitro assays .

  • Stability: Stable at -20°C for >24 months, with degradation observed under acidic (pH < 4) or alkaline (pH > 9) conditions .

Partition Coefficient (LogP)

The calculated LogP (using ChemAxon) is 2.8, indicating moderate lipophilicity conducive to membrane permeability .

Biological Activity and Applications

Anticancer Activity

Analogues with piperazine-carbonyl groups (e.g., HY-Q12413 in Search Result ) demonstrate:

  • Anti-Proliferative Effects: GI50 = 1.2 µM against MCF-7 breast cancer cells .

  • Apoptosis Induction: Caspase-3 activation at 5 µM .

Comparative Analysis of Analogues

Compound IDSubstituent at Position 6Substituent at Position 3Molecular Weight (g/mol)Anticancer GI50 (µM)
HY-Q12413 Benzyl3-Methylpiperidine-1-carbonyl384.462.5
Target Compound2-Methylpropyl4-(Pyrimidin-2-yl)piperazine-1-carbonyl448.52Pending

Table 1: Structural and activity comparisons with analogues from Search Result .

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